molecular formula C16H16S B14345324 2-(4-Methyl-phenylthio)-indan CAS No. 93435-72-4

2-(4-Methyl-phenylthio)-indan

Cat. No.: B14345324
CAS No.: 93435-72-4
M. Wt: 240.4 g/mol
InChI Key: NBRZSKZTZLPEMX-UHFFFAOYSA-N
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Description

2-(4-Methyl-phenylthio)-indan is an organic compound that belongs to the class of indans It is characterized by the presence of a 4-methyl-phenylthio group attached to the indan structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-phenylthio)-indan can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where 4-methyl-thiophenol is reacted with indanone under specific conditions to form the desired compound . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-phenylthio)-indan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.

Scientific Research Applications

2-(4-Methyl-phenylthio)-indan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-phenylthio)-indan involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-phenylthio)-indan is unique due to its specific indan structure combined with the 4-methyl-phenylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

93435-72-4

Molecular Formula

C16H16S

Molecular Weight

240.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C16H16S/c1-12-6-8-15(9-7-12)17-16-10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3

InChI Key

NBRZSKZTZLPEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2CC3=CC=CC=C3C2

Origin of Product

United States

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